Naringin dihydrochalcone
CAS No.: 18916-17-1
Cat. No.: VC0536702
Molecular Formula: C27H36Cl2O14
Molecular Weight: 655.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18916-17-1 |
---|---|
Molecular Formula | C27H36Cl2O14 |
Molecular Weight | 655.5 g/mol |
IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |
Standard InChI | InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |
Standard InChI Key | RPVZIVRDAAJKKC-AABGXAHHSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |
SMILES | OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Synthesis and Structural Characterization
Synthesis Pathways
NDC is synthesized via the hydrogenation of naringin, a process optimized for industrial scalability. The reaction involves dissolving naringin in an alkaline ethanol solution, followed by catalytic hydrogenation using palladium on activated charcoal under high-pressure conditions (1–2 MPa) at 55°C . This method achieves a yield of 98% with high purity (98.9%), making it economically viable for large-scale production . Key parameters such as temperature, solvent ratio, and catalyst loading are critical to maximizing efficiency, as demonstrated by response surface methodology (RSM) models .
Table 1: Optimal Conditions for Naringin Extraction and NDC Synthesis
Parameter | Optimal Value | Source |
---|---|---|
Extraction Temperature | 67°C | |
Solid-Liquid Ratio | 54:1 (mL/g) | |
Extraction Time | 2.8 hours | |
Hydrogenation Pressure | 1–2 MPa | |
Catalyst Loading | 3 g Pd/C per 2000 mL |
Structural Analysis
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm NDC’s structural integrity. Key FTIR peaks include:
NMR data further elucidate the molecule’s conformation:
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NMR (500 MHz, DMSO-d6): Signals at δ 5.35 (s, 1H, H-2) and δ 3.20–3.80 (m, sugar protons) confirm the dihydrochalcone backbone and glycosidic linkage .
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NMR (126 MHz, DMSO-d6): Peaks at δ 197.22 (C=O) and δ 101.07 (anomeric carbon) validate the reduction of naringin’s flavanone ring to a dihydrochalcone structure .
Pharmacological Properties and Mechanisms
Neuroprotective Effects in Alzheimer’s Disease
NDC demonstrates remarkable efficacy in mitigating Alzheimer’s disease (AD) pathology through multi-target mechanisms:
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Amyloid-β (Aβ) Clearance: In transgenic AD mice, NDC reduced hippocampal Aβ plaque density by 40–50% compared to controls, as quantified via immunohistochemistry .
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Neuroinflammation Suppression: NDC downregulated pro-inflammatory cytokines (TNF-α, IL-6) by 60–70% in microglial BV-2 cells, correlating with reduced astrocyte activation in vivo .
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Neurogenesis Enhancement: BrdU/NeuN double-labeling revealed a 2.5-fold increase in hippocampal neurogenesis in NDC-treated mice, suggesting regenerative potential .
Lipid-Lowering Activity
NDC’s hypolipidemic effects are validated through in vitro and cellular models:
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Bile Acid Binding: Simulated gastrointestinal assays showed NDC binds 35–45% of glycocholic and taurocholic acids, reducing lipid absorption .
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HepG2 Cell Model: In high-cholesterol-induced HepG2 cells, NDC (200 μM) decreased intracellular total cholesterol (TC) by 30% and low-density lipoprotein (LDL-C) by 25%, while elevating high-density lipoprotein (HDL-C) by 15% .
Table 2: Lipid-Modulating Effects of NDC in HepG2 Cells
Parameter | NDC (100 μM) | NDC (200 μM) | Control |
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TC (mg/g protein) | 12.4 ± 1.2 | 9.8 ± 0.9 | 16.7 ± 1.5 |
LDL-C (mg/g) | 8.2 ± 0.7 | 6.1 ± 0.5 | 10.5 ± 0.9 |
HDL-C (mg/g) | 3.5 ± 0.3 | 4.1 ± 0.4 | 2.9 ± 0.2 |
Antioxidant Capacity
NDC’s radical-scavenging activity, measured via DPPH assay, shows an IC₅₀ of 28.4 μM, surpassing naringin (IC₅₀ = 45.6 μM) . This enhanced antioxidant profile is attributed to the dihydrochalcone moiety’s improved electron-donating capacity .
Applications in Functional Foods and Therapeutics
Dietary Supplements
NDC’s GRAS (Generally Recognized As Safe) status and sweetening potency (500–600× sucrose) make it ideal for functional foods targeting metabolic disorders . Clinical trials are warranted to validate its efficacy in human populations.
Neuroprotective Formulations
Given its blood-brain barrier permeability and multi-target action, NDC is a candidate for AD therapeutics. Combinatorial regimens with acetylcholinesterase inhibitors (e.g., donepezil) may synergistically enhance cognitive outcomes .
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